molecular formula C20H18N2O5S2 B2821960 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid CAS No. 622352-01-6

4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid

Cat. No.: B2821960
CAS No.: 622352-01-6
M. Wt: 430.49
InChI Key: JWDPRDBTJQBYAV-ZYENNSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring multiple pharmacophores:

  • A pyrrolidine-2,5-dione core, which is associated with conformational rigidity and hydrogen-bonding capabilities.
  • A thioxothiazolidinone moiety (with a sulfur atom replacing oxygen in the thiazolidinone ring), known for its role in enhancing electrophilic reactivity and metal chelation .
  • A terminal butanoic acid group, which improves solubility and bioavailability via carboxylate interactions.

Properties

IUPAC Name

4-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-16-12-14(18(26)21(16)11-5-10-17(24)25)22-19(27)15(29-20(22)28)9-4-8-13-6-2-1-3-7-13/h1-4,6-9,14H,5,10-12H2,(H,24,25)/b8-4+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDPRDBTJQBYAV-ZYENNSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCCC(=O)O)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CCCC(=O)O)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of the target compound typically involves the reaction of pyrrolidine derivatives with thiazolidinone and diketone moieties. The structural elucidation is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, a study demonstrated the synthesis of related thiazolidinone derivatives, which provided insights into the structural requirements for biological activity .

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our target compound. For example, compounds containing thiazolidinone rings have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

2. Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented through COX-2 inhibition assays. A related study found that certain quinazolinone derivatives exhibited notable COX-2 inhibitory activity, suggesting that our compound may also possess similar anti-inflammatory properties due to structural analogies . The presence of specific functional groups plays a crucial role in enhancing COX-2 selectivity and potency.

3. Anticancer Activity

Research has indicated that thiazolidinone derivatives can exhibit anticancer properties. For example, studies on pyrrolidinedione-thiazolidinone hybrids revealed promising anti-leukemic activity . The proposed mechanism includes induction of apoptosis in cancer cells and modulation of cell cycle progression.

4. Cholinesterase Inhibition

Given the relevance of cholinesterase inhibitors in Alzheimer's disease treatment, compounds structurally related to our target have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. A novel peptide demonstrated significant inhibition against these enzymes, suggesting that our compound could be explored for similar neuroprotective effects .

Case Studies and Research Findings

StudyCompoundActivityFindings
Thiazolidinone DerivativesAntimicrobialSignificant activity against various pathogens
Quinazolinone DerivativesAnti-inflammatoryMaximum COX-2 inhibition at 20 μM
Pyrrolidinedione-thiazolidinone HybridsAnticancerInduced apoptosis in leukemia cells
Snakin-Z PeptideCholinesterase InhibitionIC50 values indicating strong inhibitory activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. The compound has been synthesized and evaluated for its anti-leukemic properties. Research indicates that related thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.

  • Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : A study demonstrated that thiazolidinone derivatives showed significant inhibition of leukemia cell growth, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazolidinones have been investigated for their ability to inhibit bacterial growth.

  • Target Pathogens : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Derivatives

The synthesis of 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid involves multi-step reactions that can be optimized for yield and purity.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with readily available thiazolidinone precursors.
  • Key Reactions : The synthetic pathway typically includes condensation reactions, cyclization, and functional group modifications to achieve the final product.

Pharmacological Insights

The pharmacological profile of this compound is under investigation, with particular attention to its safety and efficacy in preclinical models. Studies are ongoing to evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion) and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Similarities Key Differences Reference
Curcumin-thiazolidinone hybrids Thiazolidin-4-one ring, conjugated double bonds Lacks the pyrrolidinedione core and butanoic acid substituent
Pyrrolidine-2,5-dione derivatives Rigid pyrrolidinedione scaffold Absence of thioxothiazolidinone and allylidene groups
Thioxothiazolidinone analogs Sulfur substitution in thiazolidinone ring Often lack fused pyrrolidinedione systems or extended conjugation

Pharmacokinetic and ADMET Properties

Predicted ADMET properties (based on analogs with overlapping substructures):

Property Target Compound Curcumin Hybrids Thiazolidinone Antimicrobials Reference
GI Absorption High (butanoic acid enhances permeability) Moderate Low
BBB Permeability Low (polar groups hinder crossing) Low Low
CYP2D6 Inhibition Probable (thioamide group) Likely Unlikely
AMES Toxicity Negative (non-planar structure) Negative Variable

The compound’s high GI absorption aligns with carboxylic acid-containing drugs (e.g., ibuprofen), though its low BBB permeability may limit CNS applications .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Thiazolidinone core formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid/DMF .
  • Pyrrolidine dione integration : Cyclization of substituted pyrrolidine precursors using sodium acetate as a base .
  • Butanoic acid functionalization : Ester hydrolysis under acidic or basic conditions . Optimization focuses on temperature (60–100°C), solvent systems (acetic acid/DMF for reflux), and catalyst selection (e.g., sodium acetate for cyclization) to maximize yields (typically 60–85%) .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

Advanced analytical techniques are employed:

  • NMR spectroscopy : Assigns Z/E isomerism in the thiazolidinone-pyrrolidine dione system (e.g., δ 7.2–8.1 ppm for allylidene protons) .
  • HPLC-MS : Monitors purity (>95%) and detects by-products from incomplete cyclization .
  • X-ray crystallography : Resolves spatial configurations of the (Z)-4-oxo and (E)-allylidene moieties .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazolidinone-mediated membrane disruption .
  • Anticancer potential : IC₅₀ of 12–25 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction via ROS generation .
  • Anti-inflammatory effects : COX-2 inhibition (45–60% at 10 µM) attributed to the butanoic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Isomerism : Z/E configurations in the thiazolidinone-allylidene system alter target binding .
  • Assay conditions : Varying serum concentrations in cell cultures (e.g., 5% vs. 10% FBS) modulate compound bioavailability .
  • Metabolic stability : Differences in microsomal half-life (e.g., 30 vs. 90 minutes) due to esterase-mediated hydrolysis . Methodological solutions :
  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Use isotopic labeling (³H/¹⁴C) to track metabolic pathways .

Q. What strategies optimize reaction yields and selectivity during scale-up synthesis?

Critical parameters include:

  • Solvent polarity : DMF improves solubility of intermediates but increases by-products; switching to THF/water biphasic systems enhances selectivity .
  • Catalyst loading : Reducing Pd/C from 5% to 2% in hydrogenation steps minimizes over-reduction .
  • DOE (Design of Experiments) : Multi-variable analysis identifies optimal temperature (75°C) and stoichiometry (1:1.2 molar ratio) for thiazolidinone-pyrrolidine coupling .

Q. How do computational methods elucidate structure-activity relationships (SAR) for this compound?

Advanced modeling approaches include:

  • Molecular docking : Predicts binding to PPAR-γ (ΔG = -9.2 kcal/mol) via the thiazolidinone core .
  • QSAR studies : Electron-withdrawing groups (e.g., -Cl at the phenyl ring) enhance anticancer activity (R² = 0.82 for IC₅₀ correlation) .
  • MD simulations : Reveal stable interactions (RMSD < 2 Å) between the butanoic acid group and albumin, affecting pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.